molecular formula C5H7ClO2 B14655838 (E)-3-methoxy-2-methylprop-2-enoyl chloride

(E)-3-methoxy-2-methylprop-2-enoyl chloride

Cat. No.: B14655838
M. Wt: 134.56 g/mol
InChI Key: JQWNCTPZTFWJLR-ONEGZZNKSA-N
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Description

3-Methoxymethacryloyl chloride is an organochlorine compound that belongs to the class of methacrylates It is characterized by the presence of a methoxy group attached to the methacryloyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxymethacryloyl chloride typically involves the reaction of methacryloyl chloride with methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

Methacryloyl chloride+Methanol3-Methoxymethacryloyl chloride+Hydrochloric acid\text{Methacryloyl chloride} + \text{Methanol} \rightarrow \text{3-Methoxymethacryloyl chloride} + \text{Hydrochloric acid} Methacryloyl chloride+Methanol→3-Methoxymethacryloyl chloride+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of 3-Methoxymethacryloyl chloride can be achieved through continuous flow processes. This method offers advantages such as improved reaction control, higher yields, and reduced formation of side products. The reaction is typically conducted in a tubular reactor, where methacryloyl chloride and methanol are continuously fed, and the product is collected at the outlet .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxymethacryloyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Polymerization Reactions: It can undergo free radical polymerization to form polymethacrylates.

    Hydrolysis: In the presence of water, it hydrolyzes to form methacrylic acid and methanol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Hydrolysis: The reaction is typically carried out in aqueous media.

Major Products Formed:

    Substitution Reactions: Various methacrylate derivatives.

    Polymerization Reactions: Polymethacrylates with different functional groups.

    Hydrolysis: Methacrylic acid and methanol.

Scientific Research Applications

3-Methoxymethacryloyl chloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxymethacryloyl chloride primarily involves its reactivity as an electrophile. The methacryloyl chloride moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions, where the compound acts as a monomer, forming long polymer chains through free radical mechanisms .

Comparison with Similar Compounds

    Methacryloyl Chloride: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    Acryloyl Chloride: Similar structure but with a different alkene group, leading to different polymerization properties.

    Methacrylic Acid: The hydrolyzed form of methacryloyl chloride, used in different applications due to its acidic nature.

Uniqueness: 3-Methoxymethacryloyl chloride is unique due to the presence of the methoxy group, which enhances its reactivity and allows for the synthesis of a wider range of derivatives and polymers. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

(E)-3-methoxy-2-methylprop-2-enoyl chloride

InChI

InChI=1S/C5H7ClO2/c1-4(3-8-2)5(6)7/h3H,1-2H3/b4-3+

InChI Key

JQWNCTPZTFWJLR-ONEGZZNKSA-N

Isomeric SMILES

C/C(=C\OC)/C(=O)Cl

Canonical SMILES

CC(=COC)C(=O)Cl

Origin of Product

United States

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